2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O and a molecular weight of 235.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound involves a benzoxazole ring attached to an ethan-1-amine group . Further structural analysis or details about its conformation are not available in the search results.Scientific Research Applications
Structural Analysis and Coordination Compounds
A novel compound was synthesized, featuring a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups. Various conformers and tautomers were investigated through ab initio calculations, and the compound was associated with hydrogen bonding to different media. X-ray diffraction analyses were conducted on these complexes, discussing the synthesis and structural study of the coordination compounds [Co(L)2(H2O)] and [Ni(L)2(H2O)2] (Téllez et al., 2013).
Regioselectivity in C(sp3)-H α-Alkylation
The benzoxazol-2-yl- substituent acted as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This discovery has implications for selective chemical syntheses (Lahm & Opatz, 2014).
Design and Synthesis of a Herbicide Targeted Library
A method for synthesizing N-[1-(1,3-benzoxazol-2-yl)alkyl]-6-alkyl-1,3,5-triazine-2,4-diamines was developed, with the goal of creating a herbicide targeted library. This involved a multi-step process and highlighted the versatility of the 1,3-benzoxazol-2-yl group in synthesizing herbicides (Dietrich, Giencke, & Klein, 2005).
Synthesis and Evaluation as Anticancer Agents
A series of cyclic amine containing benzoxazole and benzoxazolone derivatives were synthesized and evaluated for their cytotoxic effect toward human cancer cell lines. This research indicates the potential of benzoxazole derivatives in cancer treatment (Murty et al., 2011).
Synthesis of Photophysical Property Study
Benzoxazole derivatives with fluorescent properties were synthesized, showing potential applications in material science for fluorescent compounds. These compounds were evaluated for their antibacterial and antifungal activities, indicating broader implications in medical and material sciences (Phatangare et al., 2013).
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFURSXNEDZWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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